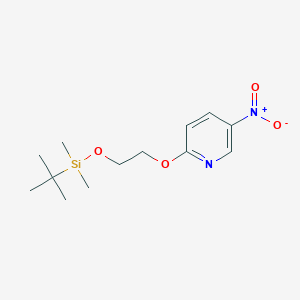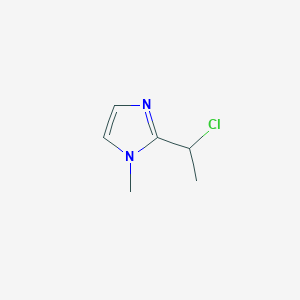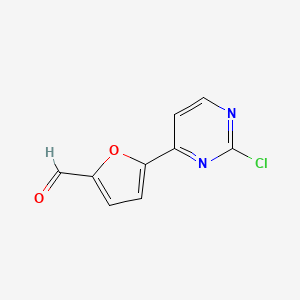
5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a chloropyrimidine group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with furan-2-carbaldehyde under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, catalysts, and reaction conditions is crucial to achieving high efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloropyrimidine group under basic conditions.
Major Products Formed
Oxidation: 5-(2-Chloropyrimidin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Chloropyrimidin-4-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include inhibition or activation of specific proteins, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Chloropyrimidin-4-yl)furan-2-boronic acid
- 5-(2-Chloropyrimidin-4-yl)furan-2-carboxylic acid
- 5-(2-Chloropyrimidin-4-yl)furan-2-methanol
Uniqueness
5-(2-Chloropyrimidin-4-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to its analogs, it offers a versatile platform for chemical modifications and the development of novel compounds with diverse properties.
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
5-(2-chloropyrimidin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-4-3-7(12-9)8-2-1-6(5-13)14-8/h1-5H |
InChI-Schlüssel |
GWWRJKDSPSMYOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C2=CC=C(O2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


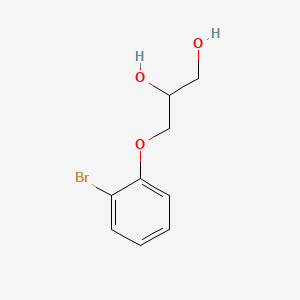

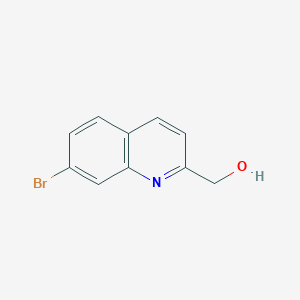
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)




